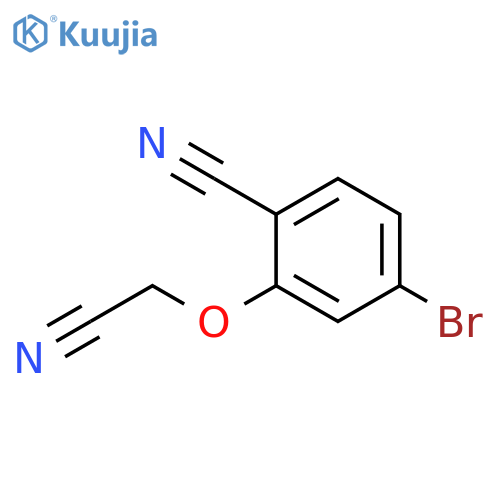Cas no 1936128-40-3 (4-bromo-2-(cyanomethoxy)benzonitrile)

1936128-40-3 structure
商品名:4-bromo-2-(cyanomethoxy)benzonitrile
CAS番号:1936128-40-3
MF:C9H5BrN2O
メガワット:237.052800893784
CID:5247346
4-bromo-2-(cyanomethoxy)benzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 4-bromo-2-(cyanomethoxy)-
- 4-bromo-2-(cyanomethoxy)benzonitrile
-
- インチ: 1S/C9H5BrN2O/c10-8-2-1-7(6-12)9(5-8)13-4-3-11/h1-2,5H,4H2
- InChIKey: IAEOZDLKUUZTCD-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=C(Br)C=C1OCC#N
4-bromo-2-(cyanomethoxy)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-251522-1.0g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 1.0g |
$903.0 | 2023-03-01 | ||
| Enamine | EN300-251522-10.0g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 10.0g |
$2980.0 | 2023-03-01 | ||
| Enamine | EN300-251522-10g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 10g |
$2980.0 | 2023-09-15 | ||
| Enamine | EN300-251522-2.5g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 2.5g |
$1871.0 | 2023-09-15 | ||
| Enamine | EN300-251522-5.0g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 5.0g |
$2369.0 | 2023-03-01 | ||
| Enamine | EN300-251522-1g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 1g |
$903.0 | 2023-09-15 | ||
| Enamine | EN300-251522-5g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 5g |
$2369.0 | 2023-09-15 |
4-bromo-2-(cyanomethoxy)benzonitrile 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
1936128-40-3 (4-bromo-2-(cyanomethoxy)benzonitrile) 関連製品
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
